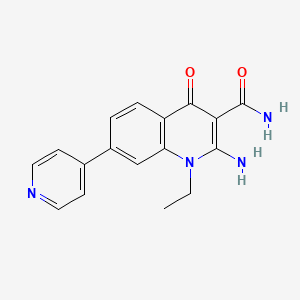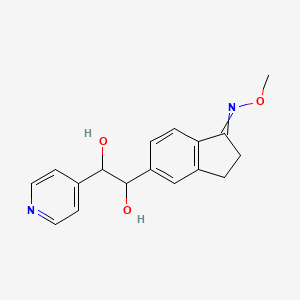
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol is a complex organic compound with a unique structure that combines an indene moiety with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol typically involves multiple steps. One common route starts with the preparation of the indene derivative, followed by the introduction of the methoxyimino group. The pyridine ring is then attached through a series of coupling reactions. The final step involves the formation of the diol group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Methoxyimino)-2,3-dihydro-1H-inden-5-ylboronic acid: Shares a similar indene structure but with a boronic acid group instead of a pyridine ring.
[(1E)-1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl]boronic acid: Another related compound with a boronic acid group.
Uniqueness
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol is unique due to its combination of an indene moiety with a pyridine ring and a diol group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C17H18N2O3 |
|---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
1-(1-methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol |
InChI |
InChI=1S/C17H18N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10,16-17,20-21H,3,5H2,1H3 |
InChI-Schlüssel |
CSJXMGWIFCRNGY-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C1CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


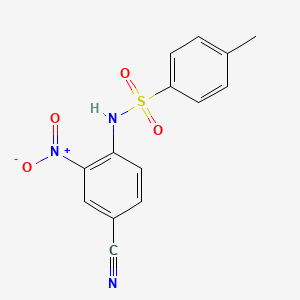
![[(1R,2S)-2-aminocyclohexyl]acetonitrile](/img/structure/B8322160.png)

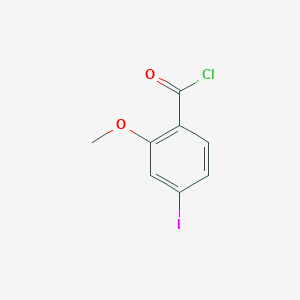
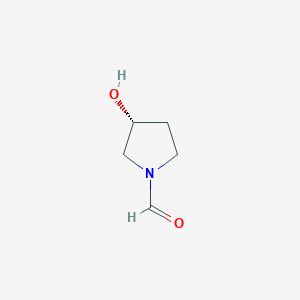
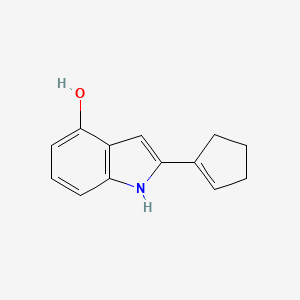
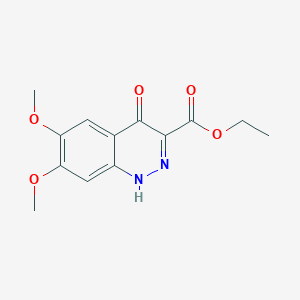

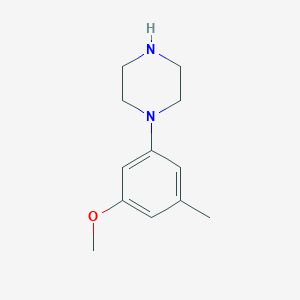
![Methyl 1-(3-methylbenzo[d]isoxazol-5-yl)cyclopropanecarboxylate](/img/structure/B8322203.png)
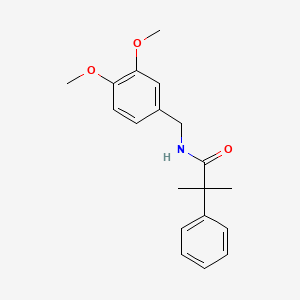
![1-[4-(3,4-Dimethoxy-benzoyl)-piperidin-1-yl]-ethanone](/img/structure/B8322209.png)
![Furo[2,3-b]pyridine-5,6-dicarboxylic acid](/img/structure/B8322218.png)
